
N-tert-butylbenzamide;toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butylbenzamide is an organic compound with the molecular formula C11H15NO. It is a derivative of benzamide where the amide nitrogen is substituted with a tert-butyl group. Toluene, on the other hand, is a simple aromatic hydrocarbon with the formula C7H8. It consists of a benzene ring attached to a methyl group. Both compounds are significant in organic chemistry due to their unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-butylbenzamide can be synthesized through the reaction of benzoyl chloride with tert-butylamine in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-tert-butylbenzamide as a white crystalline solid .
Toluene is primarily obtained from the catalytic reforming of naphtha in petroleum refineries. It can also be produced through the toluene disproportionation process, where toluene is converted into benzene and xylene using a zeolite catalyst .
Industrial Production Methods
Industrial production of N-tert-butylbenzamide involves the reaction of benzoyl chloride with tert-butylamine under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation .
Toluene is produced on a large scale in petrochemical industries through catalytic reforming and toluene disproportionation. These methods are optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-tert-butylbenzamide oxide.
Reduction: Reduction of N-tert-butylbenzamide can yield N-tert-butylbenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Toluene undergoes several types of reactions, including:
Oxidation: Toluene can be oxidized to benzaldehyde or benzoic acid.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are common.
Common Reagents and Conditions
Oxidation of N-tert-butylbenzamide: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction of N-tert-butylbenzamide: Reducing agents such as lithium aluminum hydride are used.
Substitution Reactions of Toluene: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used
Major Products Formed
Oxidation of N-tert-butylbenzamide: N-tert-butylbenzamide oxide.
Reduction of N-tert-butylbenzamide: N-tert-butylbenzylamine.
Substitution of Toluene: Products like nitrotoluene, toluenesulfonic acid, and chlorotoluene
Wissenschaftliche Forschungsanwendungen
N-tert-butylbenzamide and toluene have various applications in scientific research:
Chemistry: N-tert-butylbenzamide is used as a precursor in the synthesis of more complex organic molecules.
Biology: Toluene is used in the extraction of biomolecules and as a solvent in biological assays.
Medicine: Derivatives of N-tert-butylbenzamide are explored for their potential pharmacological properties.
Industry: Toluene is used in the production of polymers, resins, and dyes.
Wirkmechanismus
The mechanism of action of N-tert-butylbenzamide involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Toluene acts primarily as a solvent, facilitating the dissolution of various substances. It can also participate in chemical reactions as a reactant or intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylbenzamide: Similar to N-tert-butylbenzamide but with a methyl group instead of a tert-butyl group.
N-ethylbenzamide: Contains an ethyl group instead of a tert-butyl group.
Benzamide: The parent compound without any alkyl substitution on the amide nitrogen.
Uniqueness
N-tert-butylbenzamide is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain reactions compared to its smaller counterparts like N-methylbenzamide and N-ethylbenzamide .
Eigenschaften
CAS-Nummer |
90252-31-6 |
|---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-tert-butylbenzamide;toluene |
InChI |
InChI=1S/C11H15NO.C7H8/c1-11(2,3)12-10(13)9-7-5-4-6-8-9;1-7-5-3-2-4-6-7/h4-8H,1-3H3,(H,12,13);2-6H,1H3 |
InChI-Schlüssel |
UEURTCVQLJQXIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1.CC(C)(C)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


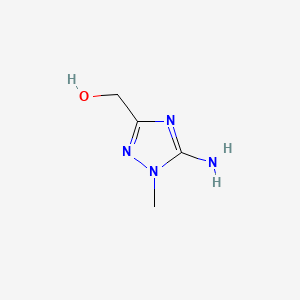

![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
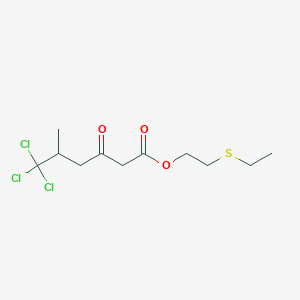
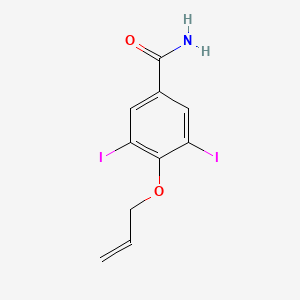
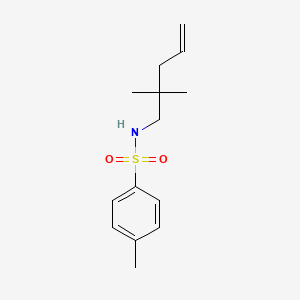
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
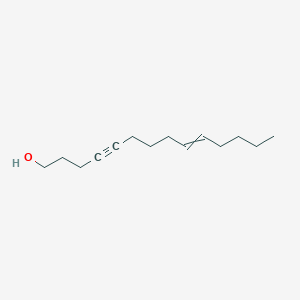


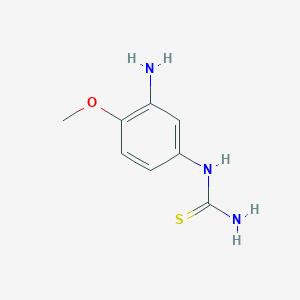


![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
